molecular formula C19H13BrF2N2O2 B2555152 N-(4-bromo-2-fluorophenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 942009-06-5

N-(4-bromo-2-fluorophenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Katalognummer B2555152
CAS-Nummer: 942009-06-5
Molekulargewicht: 419.226
InChI-Schlüssel: APSRQPPJANROET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "N-(4-bromo-2-fluorophenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide" is a complex organic molecule that likely possesses a dihydropyridine core, which is a common structure in various pharmacologically active compounds. The presence of bromo, fluoro, and carboxamide groups suggests that it could have interesting chemical and physical properties, as well as potential biological activity.

Synthesis Analysis

The synthesis of related dihydropyridine compounds typically involves multi-step organic reactions. For instance, the synthesis of similar compounds has been reported through a series of reactions including nitration, chlorination, N-alkylation, reduction, and condensation . The starting materials and reagents, such as pyridin-4-ol, 4-bromo-2-fluoroaniline, and N,N'-Carbonyldiimidazole, are used in a sequence of reactions to build the desired molecular structure. The synthesis process is monitored by techniques like TLC, and the final products are confirmed using spectroscopic methods such as NMR and mass spectrometry.

Molecular Structure Analysis

The molecular structure of dihydropyridine derivatives is often confirmed by X-ray crystallography and spectroscopic methods. For example, the crystal structure of a related compound, 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide, was determined by single-crystal X-ray diffraction, which revealed hydrogen bonding forming infinite chains along a specific axis . Similarly, DFT studies can be used to calculate and compare the molecular structure with experimental data, providing insights into the conformation and electronic properties of the compound .

Chemical Reactions Analysis

Dihydropyridine compounds can undergo various chemical reactions due to their reactive sites. The presence of halogens like bromo and fluoro can facilitate nucleophilic substitution reactions, as seen in the synthesis of PET radiotracers where bromide is displaced by [18F]fluoride . The carboxamide group can participate in amidation reactions, and the aromatic rings can undergo electrophilic substitution.

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydropyridine derivatives are influenced by their functional groups and molecular structure. They often exhibit good solubility in organic solvents, which is beneficial for their application in film formation and other material uses . The thermal stability of these compounds is generally high, with significant weight loss occurring only at elevated temperatures . The presence of halogens and the rigid molecular structure contribute to these properties.

Wissenschaftliche Forschungsanwendungen

Met Kinase Inhibition

A study discovered potent and selective Met kinase inhibitors, which included substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides. These compounds showed improved enzyme potency and kinase selectivity, demonstrating potential in treating Met-dependent cancers (Schroeder et al., 2009).

Antimalarial Activity

Bromobenzothiophene carboxamide derivatives, including compounds with structural similarities to the compound , have been identified as potent inhibitors of Plasmodium enoyl‐acyl carrier protein (ACP) reductase. These compounds showed promise in the development of new antimalarial agents (Banerjee et al., 2011).

Orexin Receptor Antagonism

Research on selective Orexin-1 Receptor (OX1R) antagonists, such as compounds structurally related to the query compound, highlighted their role in reducing compulsive food intake in a binge-eating model in rats. This suggests potential therapeutic applications in treating eating disorders with a compulsive component (Piccoli et al., 2012).

Radiotracer Development for CB1 Cannabinoid Receptors

Studies on the synthesis of radiolabeled compounds for potential use in studying CB1 cannabinoid receptors in the brain by positron emission tomography (PET) have been conducted. These include efforts to introduce fluorine atoms into the molecular structure, demonstrating the relevance of such compounds in neuroimaging research (Katoch-Rouse & Horti, 2003).

HIV Integrase Inhibition

Compounds with a dihydropyrimidine-4-carboxamide moiety have been identified as potent and selective HIV integrase inhibitors, offering insights into the design of antiviral agents for AIDS treatment. This highlights the potential of structurally similar compounds in antiviral therapy (Monteagudo et al., 2007; Pace et al., 2007).

Eigenschaften

IUPAC Name

N-(4-bromo-2-fluorophenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrF2N2O2/c20-14-5-6-17(16(22)9-14)23-19(26)13-4-7-18(25)24(11-13)10-12-2-1-3-15(21)8-12/h1-9,11H,10H2,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APSRQPPJANROET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=C(C=CC2=O)C(=O)NC3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-2-fluorophenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.